molecular formula C10H17Cl B2496670 1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane CAS No. 2287283-20-7

1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane

Cat. No.: B2496670
CAS No.: 2287283-20-7
M. Wt: 172.7
InChI Key: LPEUKUUQNVOWBR-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[111]pentane is a derivative of bicyclo[111]pentane, a compound known for its unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a starting material. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions often involve photochemical transformations and radical exchange processes .

Industrial Production Methods

Industrial production methods for this compound are still under development, with continuous flow synthesis being a promising approach. This method allows for the generation of gram quantities of selected bicyclo[1.1.1]pentane building blocks, making it an attractive option for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the bicyclo[1.1.1]pentane core.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out under mild conditions using nucleophiles.

    Oxidation Reactions: Often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of bicyclo[1.1.1]pentane .

Scientific Research Applications

1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can influence various biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound, known for its rigid structure.

    1-(Hydroxymethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane: A hydroxyl derivative with different reactivity.

    1-(Aminomethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane: An amine derivative used in medicinal chemistry.

Uniqueness

1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane is unique due to its chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

1-(chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Cl/c1-8(2)3-9-4-10(5-9,6-9)7-11/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEUKUUQNVOWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC12CC(C1)(C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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